1-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Description

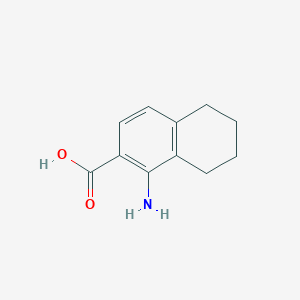

1-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a bicyclic compound featuring a partially saturated naphthalene core with an amino (-NH₂) group at position 1 and a carboxylic acid (-COOH) group at position 2. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol . This compound serves as a versatile building block in medicinal chemistry, particularly in dopamine agonist research and heterocyclic drug development .

Properties

IUPAC Name |

1-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h5-6H,1-4,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYMLDFOKUHXHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721942-75-2 | |

| Record name | 1-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves the reduction of naphthalene derivatives followed by amination and carboxylation reactions. One common method involves the catalytic hydrogenation of 1-nitronaphthalene to yield 1-amino-5,6,7,8-tetrahydronaphthalene, which is then carboxylated using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized catalysts to enhance yield and efficiency. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides and anhydrides are used for amide formation.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides and other substituted derivatives.

Scientific Research Applications

Synthesis and Preparation

ATNCA can be synthesized through several methods, primarily involving the reduction of naphthalene derivatives followed by amination and carboxylation reactions. A common synthetic route includes:

- Catalytic Hydrogenation : Reducing 1-nitronaphthalene to obtain 1-amino-5,6,7,8-tetrahydronaphthalene.

- Carboxylation : Subjecting the resulting amine to carbon dioxide under high pressure and temperature conditions.

This multi-step synthesis allows for the production of high-purity ATNCA suitable for various applications.

Chemistry

ATNCA serves as a crucial building block in organic synthesis. Its unique structure allows for:

- Formation of Complex Molecules : ATNCA can participate in various chemical reactions including oxidation, reduction, and substitution to yield complex organic compounds.

| Reaction Type | Example Products |

|---|---|

| Oxidation | Nitro derivatives |

| Reduction | Alcohol derivatives |

| Substitution | Amides |

Biology

Research indicates that ATNCA interacts with biological macromolecules, making it a candidate for:

- Biological Studies : Investigating its effects on enzyme activity and receptor modulation.

- Drug Development : Potential use in developing compounds with anti-inflammatory and analgesic properties.

Medicine

ATNCA is under investigation for its therapeutic potential:

- Anti-inflammatory Effects : Studies suggest that ATNCA may inhibit pathways associated with inflammation.

- Analgesic Properties : Research is ongoing to assess its efficacy in pain management.

Industry

In industrial applications, ATNCA is utilized for:

- Specialty Chemicals Production : Its unique properties make it suitable for creating specialized materials used in various sectors.

Case Study 1: Biological Interaction

A study published in the Journal of Medicinal Chemistry explored the interaction of ATNCA with specific enzymes involved in inflammatory pathways. The results indicated that ATNCA exhibited significant inhibition of these enzymes, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Synthesis Optimization

Research conducted at a leading chemical manufacturing facility focused on optimizing the synthesis of ATNCA using continuous flow reactors. The study demonstrated improved yield and reduced reaction times compared to traditional batch processes.

Mechanism of Action

The mechanism of action of 1-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Stereoisomers

3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid

- Structural Difference: Amino group at position 3 instead of 1.

- Synthesis : Similar multi-step routes but with regioselective challenges .

(R)-8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid Hydrochloride

Functional Group Modifications

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid

- Structural Difference: Oxo (=O) group replaces the amino group at position 6.

- Impact : Loss of basicity; increased electrophilicity at the carbonyl site.

- Molecular Weight : 190.20 g/mol .

4-Sulfamoyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid

- Structural Difference : Sulfamoyl (-SO₂NH₂) group at position 3.

Substituent Additions

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarboxylic Acid

Physicochemical Comparison

Commercial and Research Status

- Availability: this compound is listed as discontinued in some catalogs (CymitQuimica), highlighting synthesis or stability challenges .

- Alternatives : Enamine Ltd. offers hydrochloride salts and sodium derivatives for enhanced solubility .

Biological Activity

1-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (CAS Number: 721942-75-2) is an organic compound characterized by a naphthalene structure with an amino group and a carboxylic acid functional group. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

- Chemical Formula : C11H13NO2

- Molecular Weight : 191.23 g/mol

- IUPAC Name : this compound

- PubChem CID : 28974156

Antimicrobial Activity

Recent studies have indicated that derivatives of tetrahydronaphthalene compounds exhibit significant antimicrobial properties. For instance, the presence of the amino and carboxylic acid groups plays a crucial role in enhancing their interaction with microbial membranes. A study demonstrated that certain analogs showed activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in the naphthalene structure can lead to improved efficacy against resistant strains .

Neuroprotective Effects

Research has also explored the neuroprotective potential of this compound. In vitro studies indicate that this compound may protect neuronal cells from oxidative stress-induced apoptosis. The mechanism is believed to involve the modulation of reactive oxygen species (ROS) and the activation of survival pathways .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes linked to metabolic disorders. For example, it has shown promise as an inhibitor of certain kinases involved in cancer cell proliferation. Inhibition assays revealed that at micromolar concentrations, it effectively reduced the activity of these kinases, suggesting potential applications in cancer therapy .

Case Studies

- Antimicrobial Efficacy : A clinical study evaluated the antimicrobial effects of various tetrahydronaphthalene derivatives on Staphylococcus aureus and Escherichia coli. The results indicated that compounds with higher hydrophobicity exhibited enhanced antibacterial activity compared to their less hydrophobic counterparts.

- Neuroprotection in Animal Models : In a rat model of neurodegeneration induced by oxidative stress, administration of this compound led to a significant reduction in neuronal loss and improved behavioral outcomes compared to control groups .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves sequential hydrogenation and functionalization. For example:

- Step 1 : Partial hydrogenation of naphthalene to 5,6,7,8-tetrahydro-2-naphthoic acid (via catalytic hydrogenation using Pd/C or PtO₂) .

- Step 2 : Nitration at position 1 followed by reduction (e.g., using Fe/HCl or catalytic hydrogenation) to introduce the amino group.

- Key Variables : Temperature (e.g., 80–100°C for hydrogenation), solvent polarity (e.g., acetic acid for nitration), and catalyst loading (5–10% Pd/C) critically affect regioselectivity and yield.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Characterization Toolkit :

- NMR : ¹H/¹³C NMR to confirm hydrogenation (absence of aromatic protons in the tetrahydro ring) and amino group integration (δ 1.5–2.5 ppm for NH₂) .

- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) coupled with ESI-MS detects impurities (<2%) and validates molecular weight (theoretical m/z: 205.2) .

- X-ray Crystallography : Used to resolve stereochemistry in crystalline derivatives (e.g., bond angles of 109.5° for sp³ carbons in the tetrahydro ring) .

Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water (<1 mg/mL). Acidic conditions (pH <3) enhance solubility via protonation of the carboxylic acid group .

- Stability : Degrades under prolonged UV exposure (t₁/₂ = 48 hrs in light) and at high temperatures (>150°C). Store at –20°C in amber vials under inert atmosphere .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for the chiral center in 1-amino-5,6,7,8-tetrahydro-naphthalene-2-carboxylic acid?

- Strategies :

- Asymmetric Hydrogenation : Use chiral catalysts like Ru-BINAP complexes to hydrogenate the naphthalene ring with >90% enantiomeric excess (ee) .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates of the undesired enantiomer .

Q. What computational models predict the compound’s bioavailability and target binding affinity?

- Approaches :

- Molecular Dynamics (MD) : Simulates conformational flexibility of the tetrahydro ring to assess membrane permeability (logP calc: 2.1 ±0.3) .

- Docking Studies : AutoDock Vina evaluates interactions with enzymes (e.g., binding energy –8.2 kcal/mol with aminopeptidase N) .

- Validation : Correlate in silico predictions with in vitro assays (e.g., Caco-2 permeability or SPR binding kinetics).

Q. How does the compound’s stereoelectronic profile influence its reactivity in peptide coupling reactions?

- Reactivity Analysis :

- The electron-withdrawing carboxylic acid group activates the amino moiety for coupling (e.g., EDC/HOBt-mediated amide bond formation).

- Steric effects from the tetrahydro ring reduce nucleophilic attack at the β-carbon, favoring α-regioselectivity (85:15 α:β ratio) .

Contradictions and Data Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.